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Compound of Interest

Compound Name: Bromo-DragonFLY

Cat. No.: B1250283

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the (R)-(-)-Bromo-DragonFLY and (S)-
(+)-Bromo-DragonFLY enantiomers. Bromo-DragonFLY, or 1-(8-bromobenzo[1,2-b;4,5-
b']difuran-4-yl)-2-aminopropane, is a potent and long-acting psychedelic substance.[1] Its rigid
structure, resembling a dragonfly, is derived from the phenethylamine class.[2][3] The presence
of a chiral center at the alpha-carbon of the propane side chain results in two distinct
stereoisomers, (R) and (S), which exhibit significant differences in their pharmacological
profiles. This document outlines their synthesis, pharmacodynamics, in vivo effects, and the
experimental methodologies used for their characterization.

Chemical Structure and Stereochemistry

The core structure of Bromo-DragonFLY features a benzodifuran ring system, which
conformationally constrains the molecule.[4] The key stereochemical distinction lies at the C2
position of the aminopropane tail. The (R) and (S) designations refer to the absolute
configuration of this chiral center, which dictates how the molecule interacts with its biological
targets. As is common with many psychedelic amphetamines, the (R)-enantiomer is the more
pharmacologically active isomer.[3][5]

Comparative Pharmacodynamics

The primary mechanism of action for Bromo-DragonFLY's psychedelic effects is agonism at
the serotonin 5-HT2A receptor.[2][6] However, its activity extends to other 5-HT2 subtypes. The

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b1250283?utm_src=pdf-interest
https://www.benchchem.com/product/b1250283?utm_src=pdf-body
https://www.benchchem.com/product/b1250283?utm_src=pdf-body
https://www.benchchem.com/product/b1250283?utm_src=pdf-body
https://www.researchgate.net/publication/269538697_Bromo-DragonFly_Chemistry_Pharmacology_and_Toxicology_of_a_Benzodifuran_Derivative_Producing_LSD-Like_Effects
https://pubmed.ncbi.nlm.nih.gov/40959960/
https://www.vumc.org/poison-control/toxicology-question-week/april-26-2016-what-bromo-dragonfly
https://www.benchchem.com/product/b1250283?utm_src=pdf-body
https://www.researchgate.net/publication/12033216_Enantiospecific_Synthesis_and_Pharmacological_Evaluation_of_a_Series_of_Super-Potent_Conformationally_Restricted_5-HT_2A2C_Receptor_Agonists
https://www.vumc.org/poison-control/toxicology-question-week/april-26-2016-what-bromo-dragonfly
https://www.scribd.com/document/679874426/Bromo-DragonFLY-EN
https://www.benchchem.com/product/b1250283?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/40959960/
https://www.researchgate.net/publication/395577685_In_Silico_Characterization_of_Bromo-DragonFLY_Binding_to_the_5-HT2A_Receptor_Molecular_Insights_Into_a_Potent_Designer_Psychedelic
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1250283?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

Foundational & Exploratory
Check Availability & Pricing

BENGHE

stereochemistry of the molecule profoundly influences its binding affinity and functional potency
at these receptors.

Receptor Binding Affinity

Radioligand displacement assays are used to determine the binding affinity (Ki) of a compound
for a specific receptor. Research has consistently shown that the (R)-enantiomer possesses a
significantly higher affinity for both 5-HT2A and 5-HT2C receptors compared to the (S)-
enantiomer.[5][7]

Compound

5-HT2A (Ki, nM)

5-HT2C (Ki, nM)

5-HT2B (Ki, nM)

(R)-(-)-Bromo-
DragonFLY

0.04

0.02

0.19

(S)-(+)-Bromo-
DragonFLY

Data not consistently
reported, but
significantly lower
affinity than (R)

enantiomer

Data not consistently
reported, but
significantly lower
affinity than (R)

enantiomer

Data not available

(Data for the racemate

unless specified)[7]

Functional Activity

Functional assays measure the ability of a compound to activate a receptor and elicit a cellular
response, typically reported as the half-maximal effective concentration (EC50). Bromo-
DragonFLY acts as a potent full agonist at 5-HT2A, 5-HT2B, and 5-HT2C receptors.[7] The
(R)-enantiomer is the more potent agonist, a finding consistent with its higher binding affinity.[8]

Compound Receptor Assay Type Potency (EC50, nM)
(R,S)-Bromo- . b

5-HT2A Calcium Mobilization 0.05
DragonFLY

(Data represents the

racemate)[9]
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Monoamine Oxidase A (MAO-A) Inhibition

In addition to its potent activity at serotonin receptors, Bromo-DragonFLY is also a competitive
inhibitor of monoamine oxidase A (MAO-A), with a reported Ki value of 0.352 uM.[10][11] This
inhibition can contribute to its overall pharmacological and toxicological profile by preventing
the breakdown of monoamine neurotransmitters like serotonin.[7]

Serotonin 5-HT2A Receptor Signaling

Activation of the 5-HT2A receptor, a G-protein coupled receptor (GPCR), initiates a well-
characterized signaling cascade. The receptor couples to Gg/G11 proteins, which in turn
activate phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2)
into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of
intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC), leading to
downstream cellular responses that underpin the compound's psychoactive effects.

Click to download full resolution via product page
Canonical 5-HT2A receptor Gg/G11 signaling pathway.

In Vivo Activity: Head-Twitch Response (HTR)

The head-twitch response (HTR) in rodents is a well-established behavioral proxy for 5-HT2A
receptor-mediated hallucinogenic potential in humans.[12][13] Studies have demonstrated that
racemic Bromo-DragonFLY is extremely potent in inducing the HTR in mice. While specific
data for the individual enantiomers is not readily available, it is inferred from the in vitro data
that the (R)-enantiomer is primarily responsible for this potent in vivo activity.

© 2025 BenchChem. All rights reserved. 3/8 Tech Support


https://www.benchchem.com/product/b1250283?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/30036687/
https://www.researchgate.net/publication/326528022_Bromo-dragonfly_a_psychoactive_benzodifuran_is_resistant_to_hepatic_metabolism_and_potently_inhibits_monoamine_oxidase_A
https://en.wikipedia.org/wiki/Bromo-DragonFLY
https://www.benchchem.com/product/b1250283?utm_src=pdf-body-img
https://pmc.ncbi.nlm.nih.gov/articles/PMC6863604/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9816194/
https://www.benchchem.com/product/b1250283?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1250283?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Compound HTR Potency (ED50, pmol/kg)
(R,S)-Bromo-DragonFLY 0.20
2,5-Dimethoxy-4-bromoamphetamine (DOB) 0.75

(Data from C57BL/6J mice)[12][14]

Synthesis and Enantiomeric Resolution

The initial synthesis of Bromo-DragonFLY by David E. Nichols and colleagues in 1998
produced a racemic mixture.[15] A subsequent enantiospecific synthesis was developed in
2001, which allowed for the isolation and individual study of the (R) and (S) enantiomers.[5][16]
The synthesis of the more active (R)-enantiomer strategically utilizes a derivative of D-alanine
as a chiral starting material, ensuring the desired stereochemistry in the final product.[17]
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Chiral Precursors

L-Alanine
(S-configuration)

D-Alanine
(R-configuration)

Multi-step Synthesis

Enantiospecific
Chemical Reactions

Enantiospecific
Chemical Reactions

Final Enantiomers

(R)-(-)-Bromo-DragonFLY (S)-(+)-Bromo-DragonFLY

(More Active) (Less Active)

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1250283?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“BHE Foundational & Exploratory

Check Availability & Pricing

Add:
1. Test Compound (Varying Conc.)
2. Radioligand (Fixed Conc.)
3. Receptor Membranes

Incubate
(e.g., 60 min @ RT)

Rapid Vacuum Filtration
(Separates Bound from Free)

Wash Filters with
Ice-Cold Buffer

Dry Filters &
Add Scintillant &
Measure Radioactivity

Data Analysis
(Calculate IC50 and Ki)

@termine Binding Affinity
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [An In-depth Technical Guide to the Stereoisomers of
Bromo-DragonFLY]. BenchChem, [2025]. [Online PDF]. Available at:
[https://lwww.benchchem.com/product/b1250283#r-bromo-dragonfly-vs-s-bromo-dragonfly-
enantiomers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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